molecular formula C8H13N5OS B14392075 [1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea

[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea

Cat. No.: B14392075
M. Wt: 227.29 g/mol
InChI Key: LEBYRRHGZLHPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea is a compound that features an imidazole ring, a sulfur atom, and a urea moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.

Chemical Reactions Analysis

Types of Reactions

[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, [1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with various enzymes, making it a valuable tool for studying enzyme mechanisms and developing new inhibitors .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The sulfur atom can form covalent bonds with biological molecules, further enhancing its inhibitory effects . The urea moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Metronidazole: An antimicrobial agent with an imidazole ring.

    Imidazole: The parent compound of the imidazole family.

Uniqueness

[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea is unique due to the presence of the sulfur atom and the urea moiety, which are not commonly found in other imidazole derivatives. These functional groups provide additional sites for chemical modification and enhance the compound’s potential for diverse applications .

Properties

Molecular Formula

C8H13N5OS

Molecular Weight

227.29 g/mol

IUPAC Name

[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea

InChI

InChI=1S/C8H13N5OS/c9-7(13-8(10)14)1-2-15-4-6-3-11-5-12-6/h3,5H,1-2,4H2,(H,11,12)(H4,9,10,13,14)

InChI Key

LEBYRRHGZLHPNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CSCCC(=NC(=O)N)N

Origin of Product

United States

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